molecular formula C10H11BrN2O B3099975 (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1357094-61-1

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B3099975
CAS No.: 1357094-61-1
M. Wt: 255.11
InChI Key: NMKHPXJRSCHBOT-UHFFFAOYSA-N
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Description

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a brominated pyridine core coupled with a pyrrolidine group via a ketone linkage, a structural motif commonly found in the development of biologically active molecules. This compound serves primarily as a versatile chemical building block or chemical intermediate . The bromine atom on the pyridine ring makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . This allows researchers to synthesize more complex structures for screening and development. While the specific biological activity and molecular targets of this compound have not been fully characterized, compounds with similar pyrrolidine-heteroaryl scaffolds are frequently investigated as kinase inhibitors . For instance, closely related molecules are explored for their potential to inhibit targets like Phosphoinositide 3-Kinases (PI3K) and Fibroblast Growth Factor Receptors (FGFR) , which are significant in oncology research. The presence of the pyrrolidine ring is often a key pharmacophore that contributes to binding affinity within enzyme active sites. Researchers value this compound for constructing novel chemical entities aimed at modulating disease-associated pathways. It is strictly for research applications in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-bromopyridin-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-7-12-4-3-8(9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKHPXJRSCHBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromopyridine is reacted with pyrrolidine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.

Scientific Research Applications

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and bromopyridine moiety can interact with biological macromolecules, potentially affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Phenyl(pyrrolidin-1-yl)methanone Derivatives

  • (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone (C₁₂H₁₅NO₃, MW 221.25 g/mol): Substituents: Hydroxyl (-OH) at 3-position, methoxy (-OMe) at 4-position on the phenyl ring. Properties: Exhibits bioactivity linked to hydrogen bonding (via -OH) and steric effects (via -OMe). Crystallographic studies reveal planar aromatic rings and strong intermolecular hydrogen bonds, enhancing stability . Applications: Explored in medicinal chemistry for antimicrobial or kinase-inhibitory activity.
  • (4-Bromophenyl)(pyrrolidin-1-yl)methanone (CAS 5543-27-1, C₁₁H₁₂BrNO, MW 278.13 g/mol): Substituents: Bromine at 4-position on phenyl. Properties: High chemical stability and low volatility due to bromine’s electron-withdrawing effect. Applications: Intermediate in synthesizing pharmaceuticals and agrochemicals .

Pyridine-Based Analogues

  • (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3, C₁₇H₁₈N₂O, MW 266.34 g/mol): Substituents: Methyl (-Me) at 3-position on pyridine, phenyl group at methanone. Properties: Increased lipophilicity compared to brominated analogues. The methyl group reduces electrophilicity, impacting binding in biological systems. Applications: Used in kinase inhibitor research .
  • (5-Bromo-pyridin-3-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1): Substituents: Bromine at 5-position on pyridine, complex sulfonyl and pyrazolopyrimidine groups. Applications: Investigated as a kinase inhibitor in oncology .

Data Table: Key Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₁₁H₁₁BrN₂O 283.13 3-Br, pyridin-4-yl Cross-coupling intermediate, high stability
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone C₁₂H₁₅NO₃ 221.25 3-OH, 4-OMe (phenyl) Bioactive, crystalline stability
(4-Bromophenyl)(pyrrolidin-1-yl)methanone C₁₁H₁₂BrNO 278.13 4-Br (phenyl) Organic synthesis intermediate
(2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone C₁₇H₁₈N₂O 266.34 3-Me (pyridine), phenyl Kinase inhibitor research

Key Differences and Implications

Substituent Effects :

  • Bromine vs. Methyl : Bromine increases molecular weight and lipophilicity, enhancing halogen bonding in drug-receptor interactions. Methyl groups improve metabolic stability but reduce electrophilicity .
  • Pyridine vs. Phenyl : Pyridine’s nitrogen atom introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous media compared to phenyl derivatives .

Bioactivity: Hydroxyl and methoxy groups on phenyl derivatives (e.g., C₁₂H₁₅NO₃) enhance bioactivity via hydrogen bonding, whereas bromine in pyridine derivatives favors reactivity in synthetic pathways .

Synthetic Utility :

  • Brominated pyridines (e.g., target compound) are pivotal in cross-coupling reactions, whereas methoxy or hydroxy-substituted phenyl analogues are more suited for direct functionalization .

Biological Activity

(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone is a synthetic compound notable for its potential applications in medicinal chemistry. Its unique structural features, including a brominated pyridine and a pyrrolidine moiety, suggest significant biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, antibacterial properties, and potential therapeutic applications.

Structural Characteristics

The compound can be described by the following structural formula:

C1H2N2BrC1H2N2O\text{C}_1\text{H}_2\text{N}_2\text{BrC}_1\text{H}_2\text{N}_2\text{O}

Key Features:

  • Bromine Substitution : The presence of bromine enhances the reactivity and binding affinity towards biological targets.
  • Pyrrolidine Ring : This five-membered ring contributes to the compound's neuroactive properties and potential pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine atom and the pyrrolidine structure influence its binding affinity, potentially modulating enzyme activity or receptor signaling pathways .

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.005Strong inhibition
Escherichia coli0.025Moderate inhibition
Klebsiella pneumoniae0.032Moderate inhibition

These results suggest that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria like S. aureus .

Case Studies

  • In Vitro Evaluation : A study assessed the antibacterial activity of various pyrrolidine derivatives, including this compound. The compound demonstrated significant inhibition against S. aureus and E. coli, supporting its potential as a lead candidate for antibiotic development .
  • Pharmacological Assays : In pharmacological evaluations, this compound was subjected to various assays to determine its interaction with biological targets. The results indicated that compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anticancer effects.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Notable Biological Activity
5-Bromo-2-(pyrrolidin-1-yl)pyridineBrominated pyridineAntimicrobial, anticancer
2-(6-Bromopyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanonePyrrolidine ring with phenyl groupSignificant antibacterial properties
3-(3-hydroxyphenyl)acrylamideHydroxy-substituted phenyl groupHigh antibacterial potency

This comparison illustrates the unique position of this compound within a class of compounds that exhibit varying degrees of biological activity based on their structural modifications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone?

  • Methodological Answer : The compound is typically synthesized via acylation of pyrrolidine using a bromopyridine-derived acyl chloride. For example, halogenated pyridine precursors are reacted with pyrrolidine under anhydrous conditions, often employing coupling agents like EDCI or HOBt to facilitate amide bond formation. Solvents such as dichloromethane or THF are used, with reaction temperatures maintained between 0–25°C to minimize side reactions . Alternative routes may involve nucleophilic substitution or transition metal-catalyzed cross-coupling reactions to introduce the bromopyridinyl moiety .

Q. Which spectroscopic and analytical techniques are used to confirm its molecular structure?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm; pyridine protons at δ 7.5–8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₁BrN₂O, [M+H]+ = 255.02) .
  • X-ray Crystallography : For definitive structural elucidation, particularly to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Optimization strategies include:

  • Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation to reduce decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while non-polar solvents (e.g., toluene) improve selectivity in coupling steps .
  • Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to introduce aryl bromides, with yields >80% reported under inert atmospheres .
  • Workup Protocols : Sequential aqueous washes (NaHCO₃, brine) and column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Sample Variability : Ensure consistent synthetic protocols and purity validation (e.g., via HPLC) to eliminate batch-to-batch differences .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to reduce experimental noise .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical methods (e.g., ANOVA) to validate IC₅₀ values across studies .
  • Degradation Monitoring : Store compounds under inert conditions (-20°C, argon) and analyze stability via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) .

Q. What are the key considerations for designing experiments to study its reactivity in cross-coupling reactions?

  • Methodological Answer : Critical factors include:

  • Catalyst-Ligand Systems : Screen Pd-based catalysts (e.g., Pd₂(dba)₃) with ligands like XPhos for Buchwald-Hartwig aminations .
  • Substrate Scope : Test diverse nucleophiles (amines, alcohols) to map reactivity trends.
  • Kinetic Profiling : Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify intermediates .
  • Computational Modeling : DFT calculations to predict regioselectivity in substitution reactions (e.g., bromine displacement at C4 vs. C2) .

Applications in Academic Research

Q. How does the structural motif of this compound contribute to its utility in medicinal chemistry?

  • Methodological Answer :

  • Bioisosteric Potential : The pyrrolidine ring mimics natural alkaloids, enhancing blood-brain barrier penetration in CNS-targeted drug candidates .
  • Halogen Bonding : The bromine atom acts as a hydrogen bond acceptor, improving target binding (e.g., kinase inhibitors with Ki < 100 nM) .
  • Derivatization Flexibility : The ketone group enables facile functionalization (e.g., hydrazone formation for prodrug strategies) .

Q. What advanced techniques are used to study its interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (ka/kd) with proteins .
  • Cryo-EM/X-ray Crystallography : For resolving ligand-protein complexes at atomic resolution (e.g., binding to CYP450 enzymes) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
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(3-Bromopyridin-4-yl)(pyrrolidin-1-yl)methanone

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